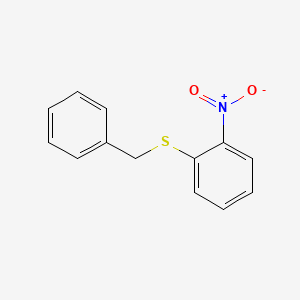

![molecular formula C14H12ClN5O2 B1268316 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol CAS No. 311788-82-6](/img/structure/B1268316.png)

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

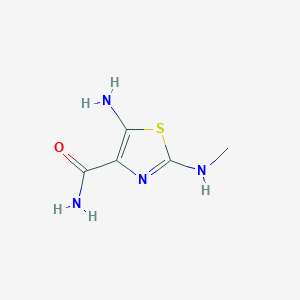

The compound "4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol" belongs to a class of chemicals that incorporate elements of triazine and phenol groups, known for their diverse chemical reactivities and potential applications in various fields of chemistry and material science.

Synthesis Analysis

Synthesis of related compounds often involves intermediate steps that include reactions of aminophenol derivatives with chloro-nitropyridines or cyclization processes involving hydrazonyl halides to furnish triazine derivatives. Reduction processes to convert nitropyridine intermediates to aminopyridines using sodium sulfide in aqueous media have been utilized for efficiency and operational simplicity (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of related triazine and phenol compounds are characterized by single-crystal X-ray diffraction techniques, revealing the intricacies of their crystal systems and intermolecular hydrogen bonding, which stabilize their structures. For example, compounds with nitropyridin-2-ylamino and aminopyridin-2-ylamino groups show distinct crystallization patterns and hydrogen bonding interactions (Cao et al., 2011).

Chemical Reactions and Properties

Triazine derivatives exhibit a variety of chemical reactions, including acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The chemical reactivity is influenced by the presence of functional groups, such as amino and chloromethyl groups, enabling a range of chemical transformations (Stepanov et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Various derivatives of 1,3,5-triazines, including structures similar to the queried compound, have been synthesized and evaluated for antimicrobial activities. They have shown promising results as antifungal and antibacterial agents, demonstrating the potential utility of these compounds in developing new antimicrobial drugs (Sareen et al., 2007), (Sareen et al., 2006), (Patel et al., 2003).

Chemical Synthesis and Functionalization

- The compound and its analogs have been involved in various synthesis procedures, showcasing their versatility in forming new chemical entities. This includes the synthesis of amino derivatives of 2-hydroxyphenyl-1,3,5-triazines, highlighting the potential for chemical modification and functionalization of this compound class (Shasheva et al., 2017).

Photocrosslinking Properties

- Some derivatives have been used to synthesize UV cross-linkable polymers, indicating potential applications in material sciences, particularly for materials requiring specific light-induced cross-linking properties for stability or functionalization (Suresh et al., 2016).

Antitubercular and Antifungal Activities

- Derivatives of the compound have shown significant antitubercular and antifungal activities, further emphasizing its role in the development of new therapeutic agents for treating infectious diseases (Raval et al., 2011), (El-Shehry et al., 2020).

Eigenschaften

IUPAC Name |

4-[[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c15-12-18-13(16-8-11-2-1-7-22-11)20-14(19-12)17-9-3-5-10(21)6-4-9/h1-7,21H,8H2,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPQPDPLGDNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one](/img/structure/B1268265.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)